Phosphatidylserine(soy)(RG)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

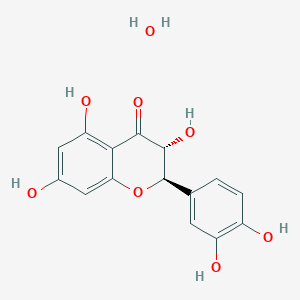

Phosphatidylserine (soy) (RG) is a phospholipid that plays a crucial role in the structure and function of cell membranes. It is predominantly found in the inner leaflet of the plasma membrane and is involved in various cellular processes, including cell signaling, apoptosis, and membrane fluidity. Phosphatidylserine is essential for the normal functioning of neuronal cell membranes and is known to support cognitive functions and memory.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phosphatidylserine can be synthesized through a multicomponent reaction involving protected glycerol, protected serine, and a suitable phosphorus reagent. The key step involves the formation of a phosphate intermediate, which is then deprotected and acylated to yield phosphatidylserine. This method allows for the production of phosphatidylserine with specific fatty acid compositions .

Industrial Production Methods: Industrial production of phosphatidylserine often involves enzymatic conversion methods. For example, phospholipase D from Streptomyces chromofuscus can be used to convert phosphatidylcholine to phosphatidylserine in the presence of L-serine. This method is efficient and can be scaled up for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Phosphatidylserine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: Phosphatidylserine can be hydrolyzed by phospholipases to yield fatty acids and glycerophosphoserine.

Oxidation: Oxidative conditions can lead to the formation of oxidized phosphatidylserine, which may have different biological activities.

Major Products:

Hydrolysis: Fatty acids and glycerophosphoserine.

Oxidation: Oxidized phosphatidylserine.

Substitution: Phosphatidylcholine and phosphatidylethanolamine.

Aplicaciones Científicas De Investigación

Phosphatidylserine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study membrane dynamics and lipid-protein interactions.

Biology: Plays a role in cell signaling, apoptosis, and membrane structure.

Medicine: Phosphatidylserine supplementation has been shown to improve cognitive functions, memory, and attention in both healthy individuals and those with cognitive impairments.

Mecanismo De Acción

Phosphatidylserine exerts its effects by modulating the activity of various signaling pathways. It activates protein kinase C, which is involved in memory function and neuronal survival. During apoptosis, phosphatidylserine is externalized to the outer leaflet of the plasma membrane, where it serves as a signal for phagocytosis. This externalization is mediated by phospholipid scramblases .

Comparación Con Compuestos Similares

Phosphatidylserine is unique among phospholipids due to its specific role in cell signaling and apoptosis. Similar compounds include:

Phosphatidylcholine: Involved in membrane structure and lipid metabolism.

Phosphatidylethanolamine: Plays a role in membrane fusion and cell signaling.

Phosphatidylinositol: Involved in signal transduction and membrane trafficking.

Phosphatidylserine stands out due to its specific involvement in cognitive functions and its role as a marker for apoptotic cells, making it a valuable compound in both research and therapeutic applications.

Propiedades

IUPAC Name |

sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H74NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h11,13,17-18,36-37H,3-10,12,14-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b13-11-,18-17-;/t36-,37+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLLCKLCLMRAPV-WHVRKWPVSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H73NNaO10P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-3,9-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B8266845.png)

![3-Oxabicyclo[4.1.0]heptan-7-ylmethanamine;hydrochloride](/img/structure/B8266865.png)